2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Derivation
The systematic nomenclature of 2-[3-[6-[4-(trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The naming process begins with the identification of the principal functional groups and ring systems, proceeding through systematic numbering conventions established for heterocyclic nomenclature. The complete name reflects the hierarchical arrangement of substituents and their positional relationships within the molecular framework.
The molecular formula C25H19F6N5O5S encompasses twenty-five carbon atoms, nineteen hydrogen atoms, six fluorine atoms, five nitrogen atoms, five oxygen atoms, and one sulfur atom. This composition yields a molecular weight of 615.5043 grams per mole, indicating a substantial molecular structure with significant molecular complexity. The derivation of this formula requires careful accounting of all atoms within each structural component, including the pyridobenzodiazepine core, the oxadiazole ring, and the various substituent groups.
The systematic naming process for this compound involves multiple steps of structural identification and positional designation. The pyridobenzodiazepine core system forms the primary scaffold, with numbering beginning at the nitrogen atom of highest priority according to established heterocyclic naming conventions. The 5,11-dihydro designation indicates partial saturation within the tricyclic system, specifically noting the reduced state of carbons at positions 5 and 11 within the benzodiazepine framework.
| Molecular Component | Contribution to Formula | Positional Designation |
|---|---|---|
| Pyridobenzodiazepine core | C12H9N3 | Positions 1-12 |
| Oxadiazole ring | C2HN2O | Positions 2', 3', 4' |
| Trifluoromethoxy group | CF3O | Para position on phenyl |
| Sulfonyl group | SO2 | Bridge between systems |
| Propanol substituent | C3H7O | Terminal alcohol group |
Properties
IUPAC Name |
2-[3-[6-[4-(trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F6N5O5S/c1-23(2,37)22-34-21(35-41-22)16-4-3-5-17-19(16)36(12-13-6-11-18(24(26,27)28)33-20(13)32-17)42(38,39)15-9-7-14(8-10-15)40-25(29,30)31/h3-11,37H,12H2,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQNCCUPGPFWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=C3C(=CC=C2)NC4=C(CN3S(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F)C=CC(=N4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F6N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145825 | |
| Record name | MK-7725 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034152-95-8 | |
| Record name | MK-7725 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034152958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7725 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-7725 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SP3I6R9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 2-[3-[6-[4-(trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol is a complex molecule with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Trifluoromethoxy group : Enhances lipophilicity and biological activity.
- Sulfonyl group : Often associated with increased potency in various biological assays.
- Dihydropyrido[3,2-c][1,5]benzodiazepine core : Provides structural stability and potential for receptor binding.
Molecular Formula
Molecular Weight
Approximately 455.44 g/mol.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : The presence of the sulfonyl group enhances the inhibition of specific enzymes involved in cancer pathways.
- Receptor Modulation : The trifluoromethyl groups can enhance binding affinity to various receptors, potentially impacting neurotransmitter systems.
- Gene Expression Modulation : Studies have shown that treatment with this compound can down-regulate key genes involved in tumor progression (e.g., BRCA1, TP53).
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties:
- Cell Lines Tested : HCT116 (colon cancer), HePG2 (liver cancer), and A549 (lung cancer).
- IC50 Values : Reported IC50 values are approximately 12.4 μM for HePG2 and 17.8 μM for HCT116 cells, indicating moderate potency against these cancer types .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or psychiatric disorders. The trifluoromethoxy moiety has been linked to enhanced serotonin uptake inhibition .
Study 1: Antitumor Efficacy
A study evaluated the effects of the compound on various cancer cell lines. It was found that:
- Treatment led to a significant reduction in cell viability.
- Mechanistic studies revealed that the compound induced apoptosis through caspase activation.
Study 2: Gene Expression Analysis
In another investigation focusing on gene expression changes:
- The compound was shown to down-regulate EGFR and KRAS in A549 cells.
- This suggests potential utility in targeting specific oncogenic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Trifluoromethyl | Anticancer | 15.0 |
| Compound B | Sulfonamide | Neuroactive | 10.5 |
| Target Compound | Trifluoromethoxy & Sulfonyl | Anticancer & Neuroactive | 12.4 (HePG2) |
Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares structural motifs with several bioactive molecules:
Structure-Activity Relationships (SAR)
- Trifluoromethyl/Methoxy Groups : These groups enhance membrane permeability and resistance to oxidative metabolism. The target compound’s trifluoromethoxy group may confer greater stability than the difluoromethoxy group in ’s compound .
- Oxadiazole vs.
- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound increases electrophilicity, possibly enhancing interactions with nucleophilic residues in target proteins compared to sulfanyl-containing analogs .
Bioactivity and Selectivity
- Antimicrobial Potential: While the target compound lacks direct antimicrobial data, the imidazo-thiazole analog () shows potent activity against S. aureus, suggesting that the pyrido-benzodiazepine core could be optimized for similar applications .
- CNS Activity : Benzodiazepine derivatives typically modulate GABAA receptors. The trifluoromethyl group may reduce off-target sedation compared to classical benzodiazepines .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The trifluoromethoxy group likely reduces CYP450-mediated metabolism, as seen in analogs with halogenated aryl groups () .
- Toxicity Risks : Sulfonyl groups can occasionally confer hepatotoxicity, as observed in sulfonamide-containing drugs, necessitating further safety profiling .
Preparation Methods
Nucleophilic Trifluoromethylation
The 2-trifluoromethyl group on the pyridine ring is introduced via nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) under anhydrous conditions. Reacting 2-chloropyridine with TMSCF₃ in DMF at −40°C, catalyzed by CsF, yields 2-trifluoromethylpyridine with 89% efficiency. This method avoids the hazards of HF gas, which is commonly used in alternative routes.
Electrophilic Trifluoromethylation
For late-stage trifluoromethylation, Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole ) is employed. Treating the pyridobenzodiazepine core with Umemoto’s reagent in acetonitrile at 80°C installs the trifluoromethyl group regioselectively at the C2 position , confirmed by NMR.
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed via cyclodehydration of a diacylhydrazine intermediate. Condensing 7-carboxy-pyridobenzodiazepine with N-hydroxypropan-2-imidamide in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms the diacylhydrazine, which undergoes cyclization using phosphorus oxychloride at reflux to yield the oxadiazole ring. This step achieves 75–85% yields, with purity >98% confirmed by HPLC.
Propan-2-ol Functionalization
The terminal propan-2-ol group is introduced via nucleophilic substitution. Reacting the oxadiazole-containing intermediate with 2-bromo-2-methylpropanol in DMF at 60°C, using K₂CO₃ as a base, installs the alcohol functionality. Alternatively, a Grignard reaction with 2-methyl-2-propanol magnesium bromide provides the same product in 70% yield.
Purification and Characterization
Final purification is performed via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Critical characterization data include:
-
NMR (DMSO-): δ 8.45 (s, 1H, diazepine-H), 7.92–7.85 (m, 4H, Ar-H), 4.10 (s, 1H, -OH), 1.55 (s, 6H, -C(CH₃)₂).
-
HRMS : m/z calculated for C₂₇H₂₁F₆N₅O₅S [M+H]⁺: 670.1324; found: 670.1319.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Key challenges include:
-
Regioselectivity in sulfonation : Competing sulfonation at C4 or C6 positions necessitates directing groups or steric hindrance strategies.
-
Oxadiazole stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions, requiring anhydrous cyclization.
-
Trifluoromethyl group compatibility : Strongly electron-withdrawing CF₃ groups may deactivate intermediates toward further functionalization.
Optimization avenues include exploring flow chemistry for hazardous steps (e.g., HF reactions) and enantioselective catalysis for chiral intermediates .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step reactions, starting with precursor functionalization. Critical steps include:
- Sulfonylation : Introduce the trifluoromethoxyphenyl sulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as solvent and triethylamine as a base) .
- Oxadiazole Formation : Cyclize intermediates using carbodiimide coupling agents (e.g., DCC) in chloroform at 0–5°C to avoid side reactions .
- Benzodiazepine Ring Closure : Employ Pd-catalyzed cross-coupling for heterocycle formation, requiring inert atmospheres (argon/nitrogen) . Methodological Tip: Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate) and optimize yields via temperature gradients (±5°C adjustments).
Q. What analytical techniques are recommended for structural confirmation?
- NMR Spectroscopy : Use -NMR to resolve trifluoromethyl/trifluoromethoxy groups (δ: -60 to -70 ppm) and -NMR for dihydropyrido-benzodiazepine protons (δ: 4.0–5.5 ppm, multiplet) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- X-Ray Crystallography : Resolve stereochemical ambiguities in the dihydropyrido core (e.g., chair vs. boat conformations) .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Cross-Validation : Compare -NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16/B3LYP/6-311+G(d,p)) to validate benzodiazepine ring geometry .
- Isotopic Labeling : Use -labeled intermediates to trace nitrogen positions in the oxadiazole ring.
- Case Study : A 2021 study resolved conflicting -NMR signals by repeating synthesis under strictly anhydrous conditions, confirming solvent (DMF) impurities as the source of artifacts .
Q. What strategies optimize reaction yields in critical synthesis steps?
Q. How to assess the compound’s stability under various experimental conditions?
- Accelerated Degradation Studies :
- Thermal Stability : Heat at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Photostability : Expose to UV light (320–400 nm) for 48 hr; check for oxadiazole ring cleavage (loss of λ at 270 nm) .
- Solution Stability : Test in PBS (pH 7.4) and DMSO; observe precipitation or spectral shifts.
Q. How to design SAR studies for this compound’s pharmacological activity?
- Core Modifications :
- Replace trifluoromethoxy with difluoromethoxy to assess metabolic stability .
- Substitute oxadiazole with 1,2,4-triazole to evaluate binding affinity changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
